
(Z)-N'-(3-bromobenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N’-(3-bromobenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromobenzylidene group, a naphthalene ring, and a pyrazole core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-(3-bromobenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 3-bromobenzaldehyde and 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, industrial production would require stringent quality control measures to meet regulatory standards.
化学反应分析
Types of Reactions
(Z)-N’-(3-bromobenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in ethanol at room temperature.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (Z)-N’-(3-bromobenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds with desirable properties.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial, antifungal, and anticancer activities, making it a promising candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic applications are being explored. Its ability to interact with specific biological targets makes it a candidate for the development of new pharmaceuticals aimed at treating various diseases.
Industry
In the industrial sector, (Z)-N’-(3-bromobenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
作用机制
The mechanism of action of (Z)-N’-(3-bromobenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
- (Z)-N’-(3-chlorobenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
- (Z)-N’-(3-fluorobenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
- (Z)-N’-(3-methylbenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
Uniqueness
What sets (Z)-N’-(3-bromobenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide apart from its similar compounds is the presence of the bromine atom in the benzylidene group. This bromine atom can significantly influence the compound’s reactivity and its interactions with other molecules, making it a unique and valuable compound for various applications.
属性
CAS 编号 |
1285521-36-9 |
|---|---|
分子式 |
C21H15BrN4O |
分子量 |
419.282 |
IUPAC 名称 |
N-[(Z)-(3-bromophenyl)methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H15BrN4O/c22-16-8-3-5-14(11-16)13-23-26-21(27)20-12-19(24-25-20)18-10-4-7-15-6-1-2-9-17(15)18/h1-13H,(H,24,25)(H,26,27)/b23-13- |
InChI 键 |
ZKNNQPRULRHQNT-QRVIBDJDSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC(=CC=C4)Br |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


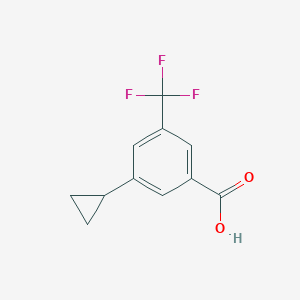
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2660111.png)
![2-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2660115.png)
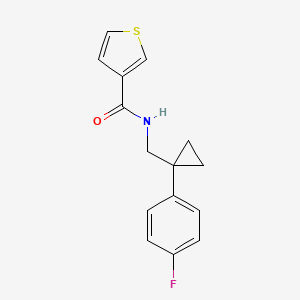
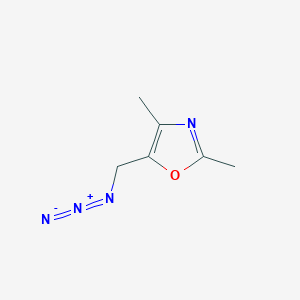
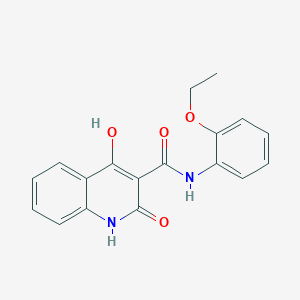

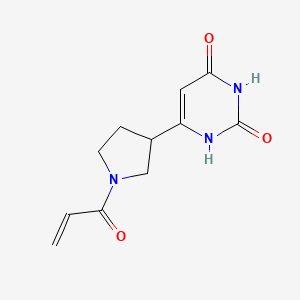

![N'-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2660127.png)
![N-(3,4-dimethylphenyl)-2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2660128.png)
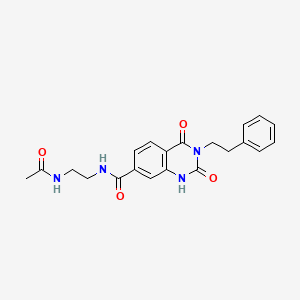
![(Z)-ethyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2660130.png)
